3-Methyl-5-nitropyridin-4-ol
Overview
Description
3-Methyl-5-nitropyridin-4-ol is a chemical compound belonging to the class of nitropyridines. Nitropyridines are derivatives of pyridine, a basic heterocyclic organic compound. The presence of both methyl and nitro groups on the pyridine ring makes this compound an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitropyridin-4-ol typically involves nitration of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitropyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-Methyl-5-aminopyridin-4-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-nitropyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitropyridin-4-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with enzymes and receptors. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitropyridine: Similar structure but with a hydroxyl group instead of a methyl group.
3-Nitropyridine: Lacks the methyl group present in 3-Methyl-5-nitropyridin-4-ol.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group in addition to the nitro group.
Uniqueness
This compound is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which influences its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methyl-5-nitro-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-3-5(6(4)9)8(10)11/h2-3H,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGAWKJOORZHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596344 | |
Record name | 3-Methyl-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856966-91-1 | |
Record name | 3-Methyl-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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